molecular formula C22H23BrN2O3S B2759862 (4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251687-00-9

(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No. B2759862
M. Wt: 475.4
InChI Key: WLYBOKXXWSWIBF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]thiazin ring which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[b][1,4]thiazin and piperidine rings would likely cause the molecule to have a rigid, cyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the bromine atom on the bromo-methylphenyl group could potentially be reactive and might be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Antioxidant Properties

  • Compounds synthesized from reactions such as bromination and demethylation have shown effective antioxidant power. Specifically, phenolic compounds with multiple hydroxyl groups have been identified as potent antioxidants and radical scavengers, suggesting potential applications in combating oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Enzyme Inhibitory Activities

  • Novel bromophenols, including natural products, have been synthesized and tested for their inhibitory activities against human carbonic anhydrase II, an enzyme of interest for treating conditions like glaucoma and epilepsy. Some synthesized compounds exhibited significant inhibitory capacities, indicating their potential as drug candidates (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Antimicrobial and Antiviral Activities

  • Certain benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and antiviral potentials. While some compounds did not show significant activity against bacterial strains, they were found to be active against fungal species and certain viruses, indicating a potential pathway for developing new antifungal and antiviral agents (Sharma et al., 2009).

Selective NMDA Receptor Antagonists

  • Research into NMDA receptor antagonists has led to the identification of compounds with potent activity, contributing to the development of treatments for neurological conditions. This highlights the relevance of such compounds in neuropharmacology and their potential therapeutic applications (Borza et al., 2007).

Synthesis and Structural Analysis

  • The synthesis and structural characterization of related compounds, employing techniques such as X-ray crystallography and density functional theory (DFT) calculations, provide insights into their molecular configurations and potential interactions. This foundational knowledge supports the exploration of their applications in various fields, including materials science and drug development (Huang et al., 2021).

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. If the compound shows promising activity in preliminary tests, it could be further optimized and potentially developed into a new pharmaceutical or material .

properties

IUPAC Name

[4-(4-bromo-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-7-8-18(23)16(2)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYBOKXXWSWIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-bromo-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone

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